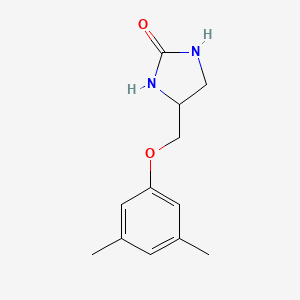
α-conotoxin-GID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-conotoxin GID is a conopeptide originally isolated from the venom of the Conus geographus. It is composed of 19 amino acids and is folded by two disulphide bonds connecting Cys1-Cys3 and Cys2-Cys4. Based on the number of amino acids between the second and the third cysteine residues (loop I) and the third and fourth cysteine residues (loop II), α-conotoxin GID belongs to the α4/7-conotoxin family. α-conotoxin GID blocks selectively neuronal nicotinic acetylcholine receptors with IC50 values of 3 nM (α3β2 nicotinic receptors), 5 nM (α7) and 150 nM (α4β2). α-conotoxin GID is at least 1000-fold less potent onto the α1β1γδ, α3β4, and α4β4 nicotinic receptors. α-conotoxin GID is a unique α4/7-conotoxin because of its ability to block both α7 and α3β2 isoforms, contrary to conotoxin PnIA or PnIB that are more selective.
Aplicaciones Científicas De Investigación
1. Interaction with Nicotinic Acetylcholine Receptors
- α-Conotoxins, including α-conotoxin GID, are small peptides from the venom of Conus species targeting nicotinic acetylcholine receptors (nAChRs). These peptides have potential therapeutic applications, especially in treating chronic pain. α-Conotoxin GID, isolated from Conus geographus, shows a unique binding mechanism to the α4β2 subtype of the nAChR, which is implicated in various diseases (Millard et al., 2009).
2. Structural Analysis and Binding Specificity
- The structural and functional characteristics of α-conotoxin GID contribute to its specificity towards different nAChR subtypes. It has a distinctive N-terminal sequence, influencing its activity, especially at α7 and α3β2 nAChRs. The structural studies provide insights into its selectivity and potency at different nAChR subtypes (Nicke et al., 2003).
3. Detection and Quantification in Biological Samples
- A sensitive detection method for α-conotoxin GI, a related toxin, in human plasma has been developed, illustrating the importance of accurate measurement techniques for conotoxins. This method utilizes solid-phase extraction and LC-MS/MS, indicating the potential for similar approaches in studying α-conotoxin GID (Yu et al., 2017).
4. Implications in Drug Development and Neuropharmacology
- α-Conotoxins, including α-conotoxin GID, are crucial in developing novel therapeutics targeting nAChRs. Their selective inhibition of different nAChR subtypes makes them valuable in studying nervous system function and developing drugs for conditions like pain and tobacco addiction (Armishaw, 2010).
5. Computational Modeling and Drug Design
- Computational techniques, such as docking and virtual screening, have been applied to α-conotoxins, including α-conotoxin GID, to predict their binding to nAChRs. This approach is significant in designing analogs with reduced antagonism for specific nAChR subtypes, aiding in optimizing these toxins for neuropharmacological research (Leffler et al., 2017).
Propiedades
Fórmula molecular |
C84H135N31O30S4 |
|---|---|
Peso molecular |
2185.45 g/mol |
Apariencia |
White lyophilized solidPurity rate: > 95 %AA sequence: Ile-Arg-Asp-Gla-Cys5-Cys6-Ser-Asn-Pro-Ala-Cys11-Arg-Val-Asn-Asn-Hyp-His-Val-Cys19-OH Disulfide bonds: Cys5-Cys11 and Cys6-Cys19Length (aa): 19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



